5-fluoro-4-iodo-1H-indole
Overview
Description
5-fluoro-4-iodo-1H-indole is a heterocyclic organic compound with the molecular formula C8H5FIN . It is a white to brown solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, has been a subject of interest in the field of organic chemistry . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecular weight is 261.034873 g/mol .Chemical Reactions Analysis
Indole derivatives, such as this compound, have been synthesized using various methods . For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 261.034873 g/mol and a molecular formula of C8H5FIN .Scientific Research Applications
1. HIV Non-Nucleoside Reverse Transcriptase Inhibition
A study by Mayes et al. (2010) describes the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an important intermediate in the creation of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase. This research highlights the potential use of fluoro-indole derivatives in HIV treatment strategies (Mayes et al., 2010).
2. Antidepressant Drug Development
Anderson et al. (1997) developed a compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which facilitates 5-HT neurotransmission and was a candidate for antidepressant drugs. This study underscores the potential of fluoro-indole derivatives in treating depression (Anderson et al., 1997).
3. Antituberculosis Activity
Karalı et al. (2007) synthesized new series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their antituberculosis activity. They found significant inhibitory activity against Mycobacterium tuberculosis, indicating the potential use of fluoro-indole derivatives in tuberculosis treatment (Karalı et al., 2007).
4. Synthesis of Sertindole
Li et al. (2011) described the optimization of the Ullmann reaction in the synthesis of Sertindole, a key intermediate of which is 5-chloro-1-(4- fluorophenyl)-indole. Sertindole is an antipsychotic medication, showcasing another pharmaceutical application of fluoro-indole compounds (Li, Ma, & Yu, 2011).
5. Novel HIV-1 Attachment Inhibitor
Wang et al. (2003) discussed an indole derivative that interferes with the interaction of HIV surface protein gp120 with the CD4 receptor. This research indicates the role of fluoro-indole derivatives in developing new inhibitors for HIV-1 attachment (Wang et al., 2003).
6. Development of Antitumor Agents
McCarroll et al. (2007) reported the synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones by Sonogashira reactions. These compounds, including fluoroindole derivatives, showed selective inhibition of cancer cell lines, suggesting their potential in cancer therapy (McCarroll et al., 2007).
Future Directions
The future directions of research on 5-fluoro-4-iodo-1H-indole could involve further investigation into its biological activities, as indole derivatives have shown diverse biological activities . Additionally, the development of novel methods of synthesis for indole derivatives could be a potential area of future research .
Mechanism of Action
Target of Action
The primary target of the compound 5-fluoro-4-iodo-1H-indole is the Glutamate-gated chloride channel (GluCl), a prominent target for drug selection and design in parasitology . The interaction with this target is believed to induce parasite death .
Mode of Action
This compound interacts proficiently with the Gln219 amino acid of the pentameric GluCl, as shown in docking analysis . This interaction is believed to activate the ion channel, leading to the death of the parasite .
Biochemical Pathways
The activation of glucl suggests that it may interfere with the normal functioning of the nervous system in parasites, leading to their death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neural activity in parasites through the activation of GluCl . This leads to the death of the parasites .
Biochemical Analysis
Biochemical Properties
5-Fluoro-4-iodo-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glutamate-gated chloride channels (GluCl), which are prominent targets for drug selection and design in parasitology . The interaction with GluCl can lead to the activation of ion channels, which is a hallmark of anthelmintic and antiparasitic drugs .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated indole derivatives, including this compound, have been shown to inhibit biofilm formation by multidrug-resistant pathogens such as Escherichia coli and Staphylococcus aureus . This inhibition is crucial for preventing bacterial infections and enhancing the efficacy of antimicrobial treatments.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with GluCl channels leads to the activation of ion channels, resulting in the disruption of cellular homeostasis and eventual cell death . Additionally, this compound’s ability to form giant vacuoles in nematodes suggests a unique mechanism of inducing methuosis, a non-apoptotic form of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that halogenated indole derivatives, including this compound, exhibit nematicidal and insecticidal activities over extended periods . These long-term effects are essential for understanding the compound’s potential as a therapeutic agent and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting biofilm formation and inducing cell death in parasites . At higher doses, this compound may cause toxic or adverse effects, including the formation of giant vacuoles and disruption of cellular homeostasis . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interaction with GluCl channels and its ability to induce methuosis suggest that it may affect metabolic flux and metabolite levels within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound’s interaction with transporters and binding proteins can influence its distribution and efficacy . Studies have shown that halogenated indole derivatives, including this compound, can be transported across cell membranes and accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-4-iodo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVWMIMJWJJLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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